2-Hydroxy-3-methoxybenzoic acid glucose ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be isolated from the methanol extract of Gentiana scabra. The extract is partitioned with dichloromethane (CH2Cl2) and ethyl acetate (EtOAc) successively. The fraction showing the highest activity is chromatographed on silica gel to yield several fractions. The desired compound is isolated by recrystallization from the fraction with the highest PAF-antagonistic activity .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of 2-hydroxy-3-methoxybenzoic acid glucose ester. Most of the available data pertains to its extraction and isolation from natural sources rather than large-scale synthesis.
Types of Reactions:
Reduction: Similar to oxidation, reduction reactions are possible but not extensively studied.
Substitution: The ester group in the compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed:
Oxidation: Potential products include carboxylic acids or ketones.
Reduction: Alcohols or alkanes could be formed.
Substitution: Depending on the nucleophile, various substituted esters or alcohols might be produced.
Scientific Research Applications
2-Hydroxy-3-methoxybenzoic acid glucose ester has several applications in scientific research:
Biology: The compound’s effects on platelet aggregation and its potential as a therapeutic agent are of interest.
Chemistry: Its unique structure makes it a candidate for studying esterification and glycosylation reactions.
Mechanism of Action
The compound exerts its effects by antagonizing platelet activating factor (PAF). PAF is involved in various inflammatory responses and pathological conditions such as shock, airway hyperreactivity, and thrombosis . By inhibiting PAF, 2-hydroxy-3-methoxybenzoic acid glucose ester can prevent PAF-induced aggregation of platelets and other inflammatory reactions .
Comparison with Similar Compounds
3-Methoxysalicylic Acid: Shares a similar structure but lacks the glucose ester moiety.
Salicylic Acid Derivatives: Compounds like acetylsalicylic acid (aspirin) have similar anti-inflammatory properties but different mechanisms of action.
Uniqueness: 2-Hydroxy-3-methoxybenzoic acid glucose ester is unique due to its specific antagonistic activity against PAF and its natural occurrence in Gentiana scabra . Its glucose ester moiety also distinguishes it from other salicylic acid derivatives, potentially offering different pharmacokinetic properties and therapeutic applications.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxy-3-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-21-7-4-2-3-6(9(7)16)13(20)23-14-12(19)11(18)10(17)8(5-15)22-14/h2-4,8,10-12,14-19H,5H2,1H3/t8-,10-,11+,12-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQPDLWSZUWOPL-CGUBKOMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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